molecular formula C15H9ClN4S B3034882 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 245039-48-9

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3034882
CAS No.: 245039-48-9
M. Wt: 312.8 g/mol
InChI Key: ZWPPEKVCEXTVJA-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C15H9ClN4S and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds related to 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline have been reported to exhibit significant antimicrobial and antifungal activities. For instance, fused triazolo and ditriazoloquinoxaline derivatives, including the 4-chloro-[1,2,4]triazolo [4,3-a]quinoxaline moiety, have shown potent antibacterial activity compared to standard tetracycline. This indicates their potential use as antimicrobial agents in various medical and industrial applications (Badran, Abouzid, & Hussein, 2003).

Anticonvulsant Activity

Derivatives of this compound have shown promise in the field of neurology, particularly as anticonvulsants. Certain synthesized derivatives have been screened for in vivo anticonvulsant activity and have demonstrated promising results, highlighting their potential in the treatment of neurological disorders such as epilepsy (Wagle, Adhikari, & Kumari, 2009).

Antiviral Properties

A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and assessed for their antiviral and antimicrobial activities. Some of these compounds exhibited notable antiviral activity and cytotoxicity, indicating their potential as therapeutic agents in combating viral infections (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).

Potential in Cancer Therapy

Derivatives of this compound have been investigated for their anticancer activity. Compounds such as 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized and evaluated, revealing significant antitubercular activity. This suggests a potential role for these compounds in cancer therapy (Sekhar, Rao, & Kumar, 2011).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPEKVCEXTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196422
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-48-9
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245039-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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